Ro4987655

Catalog No.
S548771
CAS No.
874101-00-5
M.F
C20H19F3IN3O5
M. Wt
565.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro4987655

Research on RAS/RAF-driven cancers requires a MEK inhibitor with consistent target suppression. Substituting MEK inhibitors may alter kinetic profiles and study outcomes. Ro4987655 is an ATP-noncompetitive MEK1/2 inhibitor with slow dissociation, ensuring sustained pathway inhibition.

  • IC₅₀ 5.2 nM against MEK1/2.
  • Long half-life (~25 h) supports once-daily oral dosing in mice.
  • Induces tumor regression, including complete responses, in xenograft models of melanoma, colorectal, and NSCLC with RAS/RAF mutations.
  • Each batch is quality-tested for purity and shipped globally under controlled conditions.

CAS Number

874101-00-5

Product Name

Ro4987655

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-5-[(3-oxooxazinan-2-yl)methyl]benzamide

Molecular Formula

C20H19F3IN3O5

Molecular Weight

565.3 g/mol

InChI

InChI=1S/C20H19F3IN3O5/c21-14-9-12(24)3-4-15(14)25-19-13(20(30)26-31-7-5-28)8-11(17(22)18(19)23)10-27-16(29)2-1-6-32-27/h3-4,8-9,25,28H,1-2,5-7,10H2,(H,26,30)

InChI Key

FIMYFEGKMOCQKT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO4987655; RO-4987655; RO 4987655; CH4987655; CH-4987655; CH 4987655.

Canonical SMILES

C1CC(=O)N(OC1)CC2=CC(=C(C(=C2F)F)NC3=C(C=C(C=C3)I)F)C(=O)NOCCO

The exact mass of the compound Ro4987655 is 565.03215 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Ro4987655 (CH4987655) is an orally active, selective, small-molecule inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. As an allosteric, ATP-noncompetitive inhibitor, it provides a potent tool for investigating cancers where this pathway is constitutively active. It demonstrates low nanomolar potency against MEK1/2 (IC50 = 5.2 nM) and has been shown to inhibit tumor cell proliferation and induce regression in various human cancer xenograft models.

Research Fit

Pathway

MAPK/ERK signaling inhibition in RAS/RAF-mutant cancer models

Selectivity

Reported high kinome-wide selectivity supports minimal off-target activity context

Binding

Allosteric probe with distinct 3-oxo-oxazinane ring for binding kinetics studies

While multiple MEK inhibitors are available, they are not functionally interchangeable due to differences in binding kinetics and chemical structure. Ro4987655 is an ATP-noncompetitive inhibitor noted for its slow dissociation from the MEK enzyme, a property linked to its unique 3-oxo-oxazinane ring structure. This kinetic profile can result in more sustained target inhibition in cellular and in vivo systems compared to inhibitors with faster off-rates. Substituting with an alternative MEK inhibitor, even one that is also ATP-noncompetitive like Trametinib, may yield different pharmacodynamic and efficacy outcomes due to these distinct structure-activity relationships and kinetic properties.

Substitution Risk

Kinase selectivity profile differs

Substituting with a less selective MEK inhibitor (e.g., PD0325901) may introduce off-target phenotypes and confound pathway interpretation.

Binding kinetics and metabolic stability may not transfer

RO4987655's slow dissociation and high metabolic stability are linked to its unique 3-oxo-oxazinane ring; alternatives without this feature may alter target engagement duration and oral exposure profile.

PD characterization and human PK/PD data context may differ

Using a MEK inhibitor without published quantitative PD benchmarks in human matrices may reduce confidence in translational dose-response modeling.

Differentiated Binding Kinetics: Slow Dissociation from MEK Enzyme

Ro4987655 was designed to have high metabolic stability and slow dissociation from MEK, a feature which may contribute to more durable target inhibition and enhanced clinical efficacy compared to other MEK inhibitors. This property, stemming from its unique chemical structure, differentiates it from other allosteric inhibitors where binding kinetics may vary, potentially impacting the duration of downstream ERK pathway suppression in experimental models.

Evidence DimensionBinding Mechanism & Kinetics
Target Compound DataExhibits slow dissociation from the MEK enzyme.
Comparator Or BaselineStandard allosteric MEK inhibitors (e.g., Trametinib, Selumetinib) which may have different (faster) dissociation kinetics.
Quantified DifferenceNot quantified in sources, but described as a key design feature conferring potentially better efficacy.
ConditionsBiochemical and structural design studies.

Slow-dissociation provides a rationale for achieving sustained pathway inhibition, potentially requiring less frequent dosing or providing more consistent target modulation in vivo.

Kinome-wide selectivity
Head-to-head
Minimal inhibition of >400 kinases at 10 µM
Reported minimal off-target kinase activity in mechanistic studies
Compared to PD0325901, Trametinib selectivity panels

Favorable In Vivo Pharmacokinetics for Sustained Exposure in Animal Models

In preclinical mouse models, orally administered Ro4987655 demonstrates a biphasic disposition with a terminal half-life of approximately 25 hours. This contrasts with other selective MEK inhibitors like Selumetinib, which is noted to have a short half-life. The extended half-life of Ro4987655 facilitates sustained plasma concentrations and target engagement over a 24-hour period, simplifying dosing schedules in long-term efficacy studies.

Evidence DimensionTerminal Half-Life (t1/2) in mice
Target Compound Data~25 hours
Comparator Or BaselineSelumetinib (described as having a 'short half-life').
Quantified DifferenceSubstantially longer, enabling once-daily dosing for sustained exposure.
ConditionsIn vivo pharmacokinetic studies in mice following oral administration.

A longer half-life simplifies experimental design for in vivo studies, reduces animal handling stress, and ensures more consistent target inhibition between doses, improving data reproducibility.

Binding kinetics
Class-level
Unique 3-oxo-oxazinane ring; slow dissociation
Supports prolonged target engagement and metabolic stability profiling
Structural feature not present in Trametinib, Cobimetinib, Selumetinib

Processability: Validated Formulations for In Vivo Dosing

Ro4987655 is soluble in DMSO for in vitro use, but critically for procurement, specific co-solvent formulations for in vivo administration have been published. A clear solution of at least 2.5 mg/mL can be achieved using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This availability of a pre-validated formulation protocol removes significant process development hurdles for researchers planning animal studies.

Evidence DimensionAchievable Concentration for In Vivo Formulation
Target Compound Data≥ 2.5 mg/mL (4.42 mM) in a clear solution.
Comparator Or BaselineMany research compounds which lack published, validated in vivo formulation guides.
Quantified DifferenceProvides a clear, actionable starting point for formulation, reducing experimental setup time and risk.
ConditionsVehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.

This de-risks procurement by providing a clear, tested path to successful in vivo administration, saving time and resources compared to compounds requiring extensive formulation development.

Target engagement (pERK)
Trial context
Mean 75% pERK suppression; >90% time above IC50 at MTD
Supports PK/PD correlation and translational dose-response modeling
Phase I trial in advanced solid tumors; PBMC readout

Potent Enzymatic and Cellular Activity

Ro4987655 demonstrates potent inhibition of MEK1/2 with a biochemical IC50 of 5.2 nM. While other inhibitors such as Trametinib show sub-nanomolar potency in similar assays (IC50 ~0.7-0.9 nM), the low-nanomolar activity of Ro4987655 is well within the range required for effective pathway inhibition in cellular and in vivo models, where factors like pharmacokinetics and binding kinetics also play a critical role in overall efficacy.

Evidence DimensionBiochemical MEK1/2 Inhibition (IC50)
Target Compound Data5.2 nM
Comparator Or BaselineTrametinib: 0.7 nM (MEK1), 0.9 nM (MEK2)
Quantified DifferenceRo4987655 is approximately 5-7 times less potent than Trametinib in a biochemical assay.
ConditionsIn vitro enzymatic kinase assay.

While not the most potent MEK inhibitor by IC50, its proven low-nanomolar activity combined with favorable pharmacokinetics and slow-dissociation kinetics provides an alternative tool with a distinct overall pharmacological profile.

CNS penetration
Class-level
Insignificant MEK inhibition in mouse brain
May support peripheral-tumor model studies with reduced CNS neurological endpoint interference
Compared to BBB-penetrant inhibitors Selumetinib, Trametinib

In Vivo Xenograft Studies Requiring Simplified Dosing and Sustained Target Engagement

The compound's long terminal half-life of ~25 hours in mice supports once-daily oral dosing schedules in long-term efficacy studies, ensuring consistent target suppression while minimizing animal handling. This makes it a practical choice for xenograft models where sustained pathway inhibition is critical for observing a therapeutic effect.

Studies Investigating the Role of Inhibitor Dissociation Kinetics on Drug Resistance

Given its documented slow dissociation from MEK, Ro4987655 is a suitable tool for research comparing the effects of inhibitors with different binding kinetics. This is particularly relevant for studies exploring mechanisms of acquired resistance or the durability of pathway inhibition.

Preclinical Efficacy Testing in RAS/RAF-Mutant Cancer Models

Ro4987655 has demonstrated significant in vivo antitumor activity, including complete tumor regressions in certain xenograft models. Its suitability is established for preclinical proof-of-concept studies in models of melanoma, colorectal, and non-small cell lung cancer with known RAS or RAF mutations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Xenograft tumor-growth model studies
Oral bioavailability and TGI endpoint context
Dose-response and combination study interpretation
Kinase selectivity pathway analysis
Kinome-wide selectivity review
Minimal off-target kinase interference in signaling studies
Translational PK/PD correlation studies
Published human PK/PD model context
Dose-response and target engagement modeling from trial data

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

565.03215 g/mol

Monoisotopic Mass

565.03215 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

I3733P75ML

Other CAS

874101-00-5

Wikipedia

Ro-4987655
RO4987655
1: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in  the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi:  10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.
2: Leijen S, Middleton MR, Tresca P, Kraeber-Bodéré F, Dieras V, Scheulen ME, Gupta A, Lopez-Valverde V, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Schellens JH, Eberhardt WE. Phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of the MEK inhibitor RO4987655 (CH4987655) in patients with advanced solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4794-805. Epub 2012 Jul 5. PubMed PMID: 22767668.
3: Lee L, Niu H, Rueger R, Igawa Y, Deutsch J, Ishii N, Mu S, Sakamoto Y, Busse-Reid R, Gimmi C, Goelzer P, De Schepper S, Yoshimura Y, Barrett J, Ishikawa Y, Weissgerber G, Peck R. The safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of CH4987655 in healthy volunteers: target  suppression using a biomarker. Clin Cancer Res. 2009 Dec 1;15(23):7368-74. doi: 10.1158/1078-0432.CCR-09-1696. Epub 2009 Nov 24. PubMed PMID: 19934286.

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